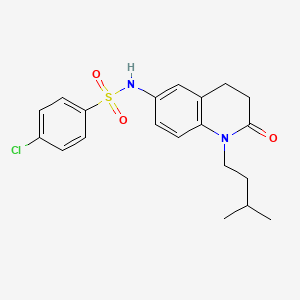

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

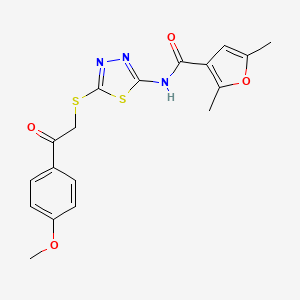

Synthesis Analysis

The synthesis of this compound might involve complex organic reactions. The compound contains a tetrahydroquinoline moiety, which could be synthesized using various methods . For instance, one method involves the reaction of 4-hydroxy-2-quinolones with bromine in acetic acid or chloroform, affording 2-ethyl-1,2-dihydro-oxazolo .Molecular Structure Analysis

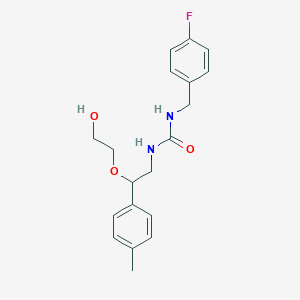

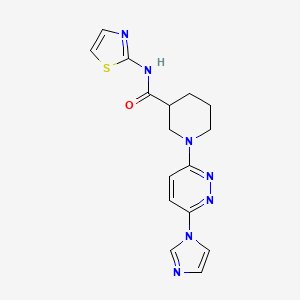

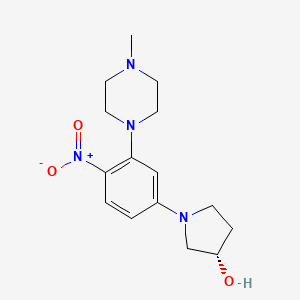

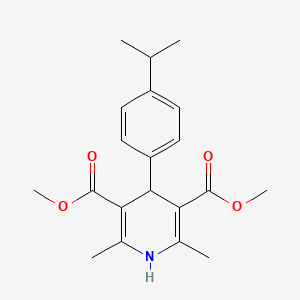

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a chlorobenzene ring, a sulfonamide group, and a tetrahydroquinoline ring.Chemical Reactions Analysis

The compound, being a derivative of quinoline, might exhibit unique chemical reactions . Quinoline derivatives have been known to undergo various reactions leading to the synthesis of related four-membered to seven-membered heterocycles .Scientific Research Applications

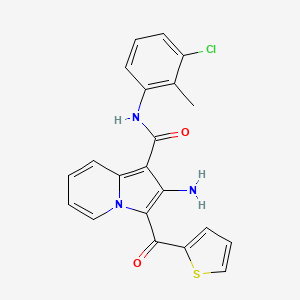

Antiviral Research

Indole derivatives, which are structurally related to our compound of interest, have shown promising antiviral activities. For instance, certain indole-based compounds have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide could be synthesized into derivatives that might serve as potent antiviral agents.

Anti-inflammatory and Analgesic Applications

Compounds with an indole moiety have been found to possess anti-inflammatory and analgesic activities. They have been compared with established medications such as indomethacin and celecoxib, indicating their potential use in developing new pain relief drugs . This compound could be explored for its efficacy in reducing inflammation and pain.

Anticancer Activity

Indole derivatives are known for their anticancer properties. The structural complexity and the presence of the indole nucleus make them suitable candidates for binding with high affinity to multiple receptors, which is crucial in cancer treatment . Research into the anticancer applications of this compound could lead to the development of novel therapeutic agents.

Antioxidant Properties

The indole scaffold is associated with antioxidant properties, which are essential in combating oxidative stress-related diseases . The compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative damage.

Antimicrobial and Antitubercular Effects

Indole derivatives have been utilized for their antimicrobial and antitubercular effects. Given the increasing resistance to current antibiotics, there is a continuous need for new antimicrobial agents. This compound could be a valuable addition to the arsenal against bacterial infections .

Antidiabetic Potential

Research has indicated that indole derivatives can exhibit antidiabetic activity. This opens up possibilities for 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide to be used in the management of diabetes through the synthesis of new pharmacological agents .

Antimalarial Applications

The quinoline core of the compound is reminiscent of chloroquine, a well-known antimalarial drug. This suggests that the compound could be explored for its potential use in treating malaria, especially given the structural similarities with known antimalarial agents .

Neuropharmacological Activities

Indole and quinoline derivatives are often investigated for their neuropharmacological activities, including their potential as anticholinesterase agents. This could lead to applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Future Directions

properties

IUPAC Name |

4-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-14(2)11-12-23-19-9-6-17(13-15(19)3-10-20(23)24)22-27(25,26)18-7-4-16(21)5-8-18/h4-9,13-14,22H,3,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBKBLUJKHJNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2884986.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid](/img/structure/B2884996.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole](/img/structure/B2884999.png)

![methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B2885001.png)

![N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline](/img/structure/B2885004.png)